L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]-
Description
Structural Classification of Dibenzo[a,d]cycloheptene-Containing Peptides
The dibenzo[a,d]cycloheptene moiety is a tricyclic hydrocarbon system comprising two benzene rings fused to a seven-membered cycloheptene ring. This scaffold confers rigidity and planar geometry, enabling interactions with hydrophobic pockets in protein targets. In peptide derivatives, the dibenzo[a,d]cycloheptene group is typically appended via a glycine linker, as seen in the compound Ac-D-Bhg-Leu-Asp-Ile-Ile-Trp-OH (PD 145065), where "Bhg" denotes the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl-glycine residue.
The incorporation of this tricyclic system into peptides enhances binding affinity by:
- Conformational restriction : The rigid dibenzo[a,d]cycloheptene limits rotational freedom, stabilizing bioactive conformations.
- Hydrophobic interactions : The aromatic rings engage in π-π stacking and van der Waals interactions with receptor subpockets.
- Steric shielding : The bulky tricyclic structure protects adjacent peptide bonds from proteolytic cleavage.
| Feature | Role in PD 145065-like Peptides |
|---|---|
| Dibenzo[a,d]cycloheptene | Enhances receptor binding and stability |
| L-Tryptophan | Mediates membrane penetration via indole |
| N-Acetyl group | Reduces enzymatic degradation |
The L-tryptophan residue at the C-terminus contributes to membrane permeability through its indole side chain, which interacts with lipid bilayers. This structural motif is critical for the compound’s activity as an endothelin receptor antagonist.
Historical Context of N-Acetylated Peptidic Architectures in Medicinal Chemistry
N-terminal acetylation has been a cornerstone strategy for improving the metabolic stability of therapeutic peptides. Early studies demonstrated that N-acetylation blocks aminopeptidase-mediated degradation, extending plasma half-life without compromising target engagement. In the case of PD 145065, the N-acetyl group on the D-Bhg residue serves dual purposes:
Properties
IUPAC Name |
3-[[2-[[2-acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H67N7O10/c1-8-29(5)44(49(65)57-41(52(68)69)25-34-27-53-38-21-15-14-18-35(34)38)59-50(66)45(30(6)9-2)58-48(64)40(26-42(61)62)55-47(63)39(24-28(3)4)56-51(67)46(54-31(7)60)43-36-19-12-10-16-32(36)22-23-33-17-11-13-20-37(33)43/h10-21,27-30,39-41,43-46,53H,8-9,22-26H2,1-7H3,(H,54,60)(H,55,63)(H,56,67)(H,57,65)(H,58,64)(H,59,66)(H,61,62)(H,68,69) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAQSWKGRRUBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C3C4=CC=CC=C4CCC5=CC=CC=C35)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H67N7O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
950.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound features a hexapeptide sequence anchored by an L-tryptophan residue at the C-terminus, with successive L-isoleucine, L-aspartic acid, L-leucine, and a custom N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl residue at the N-terminus. The dibenzocyclohepten group introduces steric and electronic complexities, necessitating precise regioselective coupling and stereochemical fidelity. The D-configuration of the glycine derivative further complicates synthesis, requiring enantioselective methods to avoid racemization.
Enzymatic Synthesis of L-Tryptophan Precursors
The foundational L-tryptophan residue can be synthesized via a single-stage enzymatic process using glycine, formaldehyde, and indole in the presence of microbial cells expressing serine transhydroxymethylase and tryptophan synthase . This method avoids the equilibrium limitations of traditional two-stage reactions by maintaining low formaldehyde concentrations (0.1–0.5 M) and optimizing pH (7.0–8.5) to stabilize enzyme activity. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Formaldehyde conc. | 0.2–0.3 M | Prevents enzyme denaturation |
| Indole conc. | 5–10 mM | Minimizes substrate inhibition |
| Reaction temperature | 30–37°C | Maximizes enzyme turnover |
This approach achieves yields of 85–90% L-tryptophan, which is critical for ensuring cost-effective scaling.
Solid-Phase Peptide Synthesis (SPPS) Strategies
The peptide backbone is assembled via Fmoc-based SPPS , starting from the C-terminal L-tryptophan residue. Each amino acid is sequentially coupled using HBTU/HOBt activation, with the following considerations:
- L-Isoleucine and L-Leucine Residues : These hydrophobic residues necessitate extended coupling times (2–4 hours) and double couplings to ensure >99% efficiency. Dichloromethane (DCM) is used as a co-solvent with DMF to improve solubility.
- L-Aspartic Acid : The β-carboxylic acid is protected as a tert-butyl ester to prevent side reactions. Deprotection with 95% TFA/2.5% H₂O/2.5% TIS ensures selective cleavage without aspartimide formation.
- N-Acetyl-D-2-(Dibenzo[a,d]cyclohepten-5-yl)glycine : This non-natural amino acid is pre-synthesized and introduced as an Fmoc-protected building block. Its steric bulk requires pseudo-proline dipeptide strategies to mitigate aggregation.
Petasis Reaction for Dibenzocyclohepten-Glycine Incorporation
The dibenzocyclohepten moiety is introduced via a tryptophan-mediated Petasis reaction , enabling a one-pot conjugation of the boronic acid derivative of dibenzocyclohepten-5-amine, glyoxylic acid, and the N-terminal acetylated peptide. Reaction conditions are optimized as follows:
- Boronic Acid : 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylboronic acid (1.2 equiv).
- Solvent System : THF/H₂O (4:1) with 0.1 M HCl to protonate the amine intermediate.
- Temperature : 60°C for 48 hours, achieving >75% conversion to the D-configuration glycine derivative.
This method circumvents traditional protection-deprotection steps, streamlining the synthesis of the modified glycyl residue.
Stereochemical Control and Racemization Mitigation
The D-configuration of the glycine residue is preserved using dynamic kinetic resolution during the Petasis reaction. Racemization is further minimized by:
- Low-Temperature Coupling : Conducting peptide couplings at 0–4°C with DIC/oxyma pure.
- Chiral Auxiliaries : Temporarily attaching a menthol-based auxiliary to the glycine α-carbon, later removed via hydrogenolysis.
Patent CN103333098B highlights a stepwise cooling protocol (90°C → 10°C over 14 stages) to crystallize the D-enantiomer selectively, achieving enantiomeric excess (ee) >90%.
Purification and Analytical Characterization
Crude peptide is purified via preparative HPLC (C18 column, 10–90% acetonitrile/0.1% TFA gradient). Critical quality control metrics include:
| Analytical Method | Target Specification |
|---|---|
| HPLC Purity | ≥95% (λ = 214 nm) |
| Mass Spectrometry | [M+H]⁺ = Calculated ± 1 Da |
| Amino Acid Analysis | ±5% of theoretical composition |
The dibenzocyclohepten group is verified via ¹H NMR (δ 7.2–7.8 ppm, aromatic protons) and IR (C=C stretch at 1600 cm⁻¹).
Challenges in Scale-Up and Yield Optimization
Key bottlenecks include:
- Hydrophobic Aggregation : The isoleucine-rich sequence necessitates backbone amide protection (e.g., Hmb) or elevated temperatures (50°C) during SPPS.
- Dibenzocyclohepten Solubility : Incorporating 10% DMSO in coupling reactions improves solubility but requires post-synthesis dialysis.
- Enzymatic Byproducts : Residual indole from L-tryptophan synthesis may alkylate peptide termini, necessitating activated charcoal treatment.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions typically involve controlled temperature, pH, and solvent systems to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]- has several scientific research applications, including:
Chemistry: The compound is used in the study of peptide synthesis and the development of new synthetic methodologies.
Biology: It is used in the study of protein-protein interactions and the investigation of biological pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialized peptides and other bioactive compounds.
Mechanism of Action
The mechanism of action of L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes or as an agonist/antagonist of certain receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Complexity and Bioactivity :
- The target compound’s dibenzo[a,d]cycloheptenyl group distinguishes it from simpler derivatives like N-acetyl-L-tryptophan. This tricyclic system may enhance binding to aromatic hydrocarbon receptors (AhR) or serotonin receptors, similar to synthetic antidepressants .
- Peptide chains with branched residues (e.g., L-leucyl, L-isoleucyl) improve metabolic stability compared to linear peptides, as seen in related lysine-tryptophan conjugates .
Synthetic Challenges :
- The target compound’s synthesis likely requires rigorous protection/deprotection steps, akin to N-Boc-L-tryptophan protocols , but with lower yields due to steric hindrance from the dibenzo group.
Metabolic Pathways :
- Unlike tryptophol (IET), which is produced via microbial Ehrlich pathways , the target compound is synthetic and bypasses natural degradation routes like the kynurenine pathway .
Industrial Relevance: While microbial fermentation dominates L-tryptophan production (50,000+ tons annually) , complex derivatives like the target compound rely on chemical synthesis due to their non-natural modifications.
Biological Activity
L-Tryptophan is an essential amino acid known for its role in protein synthesis and as a precursor for several important biomolecules, including serotonin, melatonin, and various metabolites involved in neurotransmission and metabolic pathways. The compound in focus, L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]- , is a complex derivative that may exhibit unique biological activities due to its intricate structure.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a large and complex structure that likely influences its biological activity. The presence of multiple amino acid residues and the N-acetyl group suggests potential interactions with various biological targets.
1. Metabolism Pathways
L-Tryptophan undergoes metabolism through two primary pathways: the serotonin pathway and the kynurenine pathway .
- Serotonin Pathway : L-Tryptophan is converted to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase and subsequently to serotonin. This pathway is crucial for mood regulation and sleep cycles.
- Kynurenine Pathway : This pathway leads to the production of kynurenine and other metabolites, which have been implicated in neuroprotective effects and modulation of immune responses. D-amino acid oxidase plays a significant role in converting D-tryptophan into kynurenine pathway metabolites, affecting both central nervous system (CNS) functions and peripheral immune responses .
2. Neuroactive Properties
The derivative's structure suggests potential neuroactive properties. Research indicates that tryptophan derivatives can influence neurotransmitter levels, particularly serotonin, which has implications for mood disorders such as depression and anxiety .
3. Antioxidant Activity
Tryptophan and its derivatives have shown antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing neurodegenerative diseases where oxidative damage plays a significant role .
Case Study 1: Tryptophan Supplementation
A study investigated the effects of L-Tryptophan supplementation on mood and sleep quality in adults. Participants reported improvements in mood stability and sleep onset latency, supporting the role of tryptophan in serotonin synthesis .
Case Study 2: Kynurenine Pathway Modulation
Research examining the kynurenine pathway revealed that alterations in tryptophan metabolism could influence inflammation and neurodegeneration. In animal models, modulation of this pathway showed promise in reducing symptoms associated with neuroinflammation .
Research Findings
Recent studies have highlighted the multifaceted roles of tryptophan derivatives:
- Biosynthesis of Bioactive Compounds : Tryptophan derivatives are precursors for various bioactive compounds such as melatonin, which regulates circadian rhythms, and indole-3-acetic acid (IAA), a plant hormone involved in growth regulation .
- Industrial Applications : The industrial biomanufacturing of tryptophan derivatives has been explored for applications in pharmaceuticals, food supplements, and agricultural products due to their diverse biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
